N-(4-ethoxyphenyl)-15-methyl-13-phenyl-1,8,11,13,14-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-15-methyl-13-phenyl-1,8,11,13,14-pentaazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-amine is a complex organic compound that features a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-15-methyl-13-phenyl-1,8,11,13,14-pentaazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the core structure: The initial step involves the formation of the tetracyclic core through a series of cyclization reactions.
Functional group modifications:
Final assembly:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-15-methyl-13-phenyl-1,8,11,13,14-pentaazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as ceric ammonium nitrate.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate is commonly used for oxidative deprotection.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deprotected amines, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-(4-ethoxyphenyl)-15-methyl-13-phenyl-1,8,11,13,14-pentaazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-15-methyl-13-phenyl-1,8,11,13,14-pentaazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
N-(4-ethoxyphenyl)azetidin-2-one: Studied for its potential as an intermediate in the synthesis of β-lactam antibiotics.
Uniqueness
N-(4-ethoxyphenyl)-15-methyl-13-phenyl-1,8,11,13,14-pentaazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-amine is unique due to its complex tetracyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H24N6O |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-15-methyl-13-phenyl-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,8,10,12(16),14-heptaen-9-amine |
InChI |
InChI=1S/C27H24N6O/c1-3-34-21-15-13-19(14-16-21)28-25-27-30-26-22(17-32(27)24-12-8-7-11-23(24)29-25)18(2)31-33(26)20-9-5-4-6-10-20/h4-16H,3,17H2,1-2H3,(H,28,29) |
InChI Key |
FDWYPZHMXBJGSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N4C2=NC5=C(C4)C(=NN5C6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.